
4,4'-Di-n-butylazoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Di-n-butylazoxybenzene is an organic compound with the molecular formula C20H26N2O It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) linking two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-n-butylazoxybenzene typically involves the reaction of 4-nitrobutylbenzene with a reducing agent to form 4-amino-n-butylbenzene. This intermediate is then subjected to oxidation to yield 4,4’-Di-n-butylazoxybenzene. Common reducing agents used in the first step include iron powder or tin chloride in the presence of hydrochloric acid. The oxidation step can be carried out using hydrogen peroxide or other suitable oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Di-n-butylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Di-n-butylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated azoxybenzenes
Aplicaciones Científicas De Investigación
4,4’-Di-n-butylazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-Di-n-butylazoxybenzene involves its interaction with cellular components. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular macromolecules, causing oxidative stress and potential antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Lacks the butyl groups and has different photophysical properties.
4,4’-Dinitroazoxybenzene: Contains nitro groups instead of butyl groups, leading to different reactivity.
4,4’-Dibutylazobenzene: Similar structure but lacks the oxygen atom in the azoxy group
Uniqueness
The azoxy group also imparts distinct redox properties, making it valuable in various chemical and biological studies .
Propiedades
Número CAS |
36946-06-2 |
|---|---|
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(4-butylphenyl)-(4-butylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C20H26N2O/c1-3-5-7-17-9-13-19(14-10-17)21-22(23)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
Clave InChI |
OCHLRMQEVOPMSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
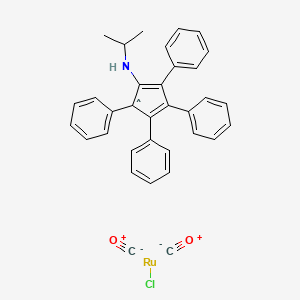

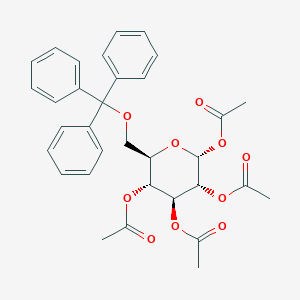
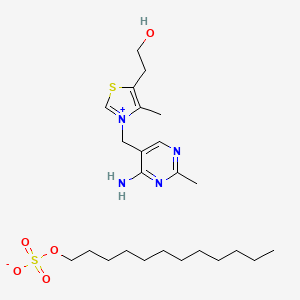
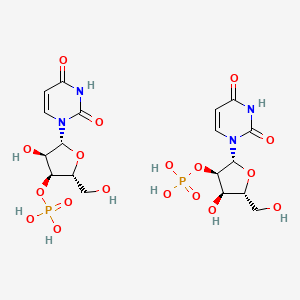
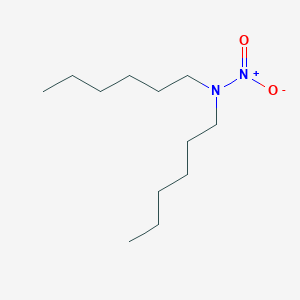
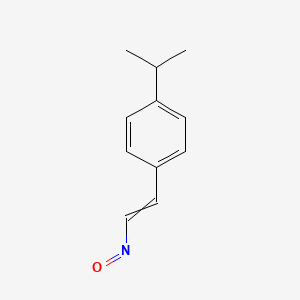
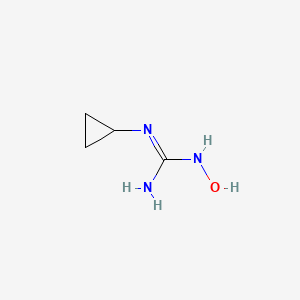
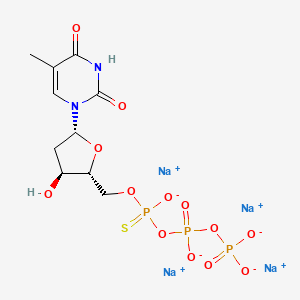
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
